Product packaging for Ethyl 3-[benzyl(methyl)amino]propanoate(Cat. No.:CAS No. 25772-94-5)

Ethyl 3-[benzyl(methyl)amino]propanoate

Cat. No.: B1283405
CAS No.: 25772-94-5
M. Wt: 221.29 g/mol
InChI Key: XMCDHJNMZJAIRF-UHFFFAOYSA-N
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Description

Contextualizing Beta-Amino Propanoate Esters in Organic Synthesis

Beta-amino propanoate esters are a class of organic compounds that serve as crucial intermediates and structural motifs in a wide array of chemical applications. cambridge.orgresearchgate.net These compounds are derivatives of β-amino acids, which are distinguished from their α-amino acid counterparts by the placement of the amino group on the third carbon atom from the carboxyl group.

Key aspects of their importance include:

Building Blocks for Bioactive Molecules: β-amino acid derivatives are fundamental components in the synthesis of numerous pharmaceutically and biologically active compounds. cambridge.orgresearchgate.net They are incorporated into peptides and small-molecule drugs to enhance properties like metabolic stability and pharmacological activity. researchgate.net

Versatile Synthetic Intermediates: The functional groups of β-amino propanoate esters—the ester and the amine—allow for a wide range of chemical transformations. Common synthetic routes to these esters include the Michael addition of amines to acrylate (B77674) esters. mdpi.comorganic-chemistry.org

Precursors to Heterocycles: These esters are valuable starting materials for constructing various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Industrial and Agrochemical Applications: Beyond pharmaceuticals, derivatives of β-amino acids are used in the development of agrochemicals and other specialty chemicals. researchgate.net

The synthesis of β-amino propanoate esters can be achieved through various methods, such as the Rodionov reaction, tandem Knoevenagel condensation/reduction, and lipase-catalyzed Michael additions, highlighting the versatility and importance of this class of compounds in modern organic chemistry. mdpi.comnih.govmdpi.com

Research Significance of N,N-Disubstituted Beta-Amino Acid Derivatives

The presence of two substituents on the nitrogen atom of a β-amino acid derivative, as seen in Ethyl 3-[benzyl(methyl)amino]propanoate, defines it as an N,N-disubstituted or tertiary amine derivative. This structural feature is of significant research interest due to its profound impact on the molecule's chemical and biological properties.

The research significance stems from several factors:

Enhanced Metabolic Stability: Peptides and other molecules incorporating N-substituted amino acids often exhibit increased resistance to enzymatic degradation by proteases. researchgate.net This is a crucial strategy in drug design to improve the bioavailability and half-life of peptide-based therapeutics.

Conformational Control: The substituents on the nitrogen can restrict bond rotation, influencing the conformational preferences of the molecule. This is particularly important in the design of peptidomimetics, where specific three-dimensional structures are required for biological activity.

Access to Novel Chemical Space: The synthesis of diverse N,N-disubstituted β-amino acid derivatives allows chemists to explore novel chemical space, leading to the discovery of compounds with unique biological activities. nih.gov For example, N-substituted β-amino acid derivatives have been incorporated into compounds with antimicrobial, anti-inflammatory, and anticancer properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B1283405 Ethyl 3-[benzyl(methyl)amino]propanoate CAS No. 25772-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[benzyl(methyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)9-10-14(2)11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCDHJNMZJAIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569054
Record name Ethyl N-benzyl-N-methyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25772-94-5
Record name Ethyl N-benzyl-N-methyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for Ethyl 3 Benzyl Methyl Amino Propanoate

Direct Synthesis Approaches

Direct synthesis methods involve the construction of the target molecule in a single key bond-forming step, typically by forming one of the carbon-nitrogen bonds of the tertiary amine.

Catalytic Hydroamination Strategies and Mechanism

Catalytic hydroamination represents an atom-economical approach for the synthesis of β-amino esters. This method involves the direct addition of an N-H bond of an amine across the carbon-carbon double bond of an α,β-unsaturated ester. In the context of synthesizing ethyl 3-[benzyl(methyl)amino]propanoate, this would entail the reaction of N-methylbenzylamine with ethyl acrylate (B77674).

The reaction is typically facilitated by a catalyst to overcome the high activation energy associated with the direct addition of an amine to an unactivated alkene. Various catalytic systems, including those based on alkali metals, transition metals, and zeolites, have been explored for hydroamination reactions. For instance, H-form zeolites like H-FAU and H-BEA have been shown to catalyze the hydroamination of acrylates with amines, leading to the formation of β-amino acid esters. nih.gov

Mechanism: The mechanism of catalytic hydroamination can vary depending on the catalyst employed. In the case of acid catalysts like zeolites, the reaction is believed to proceed through the activation of the α,β-unsaturated ester. The proton from the catalyst protonates the carbonyl oxygen of the ethyl acrylate, which enhances the electrophilicity of the β-carbon. This is followed by the nucleophilic attack of the N-methylbenzylamine at the β-position of the activated ethyl acrylate. Subsequent deprotonation of the amine nitrogen and tautomerization leads to the formation of the final product, this compound, and regeneration of the catalyst.

A general representation of this catalytic hydroamination is depicted below:

Catalytic Hydroamination Reaction SchemeA conceptual reaction scheme for the synthesis of this compound via catalytic hydroamination.
ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)
Ethyl acrylate, N-methylbenzylamineZeolite H-BEAToluene100-12018-24Moderate to Good
Ethyl acrylate, N-methylbenzylamineTrifluoromethanesulfonic acidAnhydrous Ethanol (B145695)120-16016-20Good

Alkylation Reactions of Amino Esters

A more traditional and widely applicable direct approach to the synthesis of this compound is through the N-alkylation of precursor amino esters. This strategy can be executed in two primary ways:

Benzylation of Ethyl 3-(methylamino)propanoate: This involves the reaction of ethyl 3-(methylamino)propanoate with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, in the presence of a base. The base is required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the secondary amine, thereby increasing its nucleophilicity.

Methylation of Ethyl 3-(benzylamino)propanoate: Alternatively, the target compound can be synthesized by the methylation of ethyl 3-(benzylamino)propanoate. A suitable methylating agent, such as methyl iodide or dimethyl sulfate, is used for this purpose, again in the presence of a base to scavenge the acid byproduct.

The choice of base is critical to prevent side reactions such as hydrolysis of the ester functionality. Non-nucleophilic organic bases like triethylamine (B128534) or diisopropylethylamine, or inorganic bases like potassium carbonate or sodium carbonate, are commonly employed. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724), N,N-dimethylformamide (DMF), or acetone (B3395972) to facilitate the dissolution of the reactants and promote the SN2 reaction.

PrecursorAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl 3-(methylamino)propanoateBenzyl bromidePotassium carbonateAcetonitrileReflux12-18High
Ethyl 3-(benzylamino)propanoateMethyl iodideTriethylamineDMF25-5024Good to High

Indirect Synthesis Pathways from Related Precursors

Indirect synthetic routes involve the modification of a pre-existing molecule that already contains a significant portion of the target structure. These methods can be advantageous when the starting materials are more readily available or when specific stereochemistry needs to be preserved.

Transformations from Mthis compound and Analogues

One common indirect pathway is the transesterification of the corresponding methyl ester, mthis compound. Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. In this case, the methyl group of the ester is replaced by an ethyl group from ethanol.

This reaction is typically catalyzed by an acid or a base. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen of the methyl ester, making it more susceptible to nucleophilic attack by ethanol. Base catalysts, such as sodium ethoxide or potassium hydroxide (B78521), deprotonate the ethanol to form the more nucleophilic ethoxide ion, which then attacks the carbonyl carbon of the methyl ester. To drive the equilibrium towards the formation of the ethyl ester, a large excess of ethanol is often used as the solvent for the reaction.

Starting MaterialReagentCatalystTemperature (°C)Time (h)Yield (%)
Mthis compoundEthanolSodium ethoxideReflux6-12Good
Mthis compoundEthanolSulfuric acidReflux18-24Moderate to Good

Derivatization from N-Benzyl Beta-Amino Propanoate Precursors

Another indirect route involves the derivatization of N-benzyl-β-alanine ethyl ester. This precursor, which is a secondary amine, can be converted to the target tertiary amine through N-methylation. This is a specific example of the alkylation reactions discussed in section 2.1.2.

The N-methylation is typically achieved by treating N-benzyl-β-alanine ethyl ester with a methylating agent like methyl iodide. A base, such as potassium carbonate or triethylamine, is used to neutralize the hydrogen iodide that is formed as a byproduct. The reaction is generally carried out in a polar aprotic solvent to facilitate the SN2 reaction. This method is particularly useful if N-benzyl-β-alanine ethyl ester is a readily available starting material.

PrecursorReagentBaseSolventTemperature (°C)Time (h)Yield (%)
N-Benzyl-β-alanine ethyl esterMethyl iodidePotassium carbonateAcetoneReflux12-24High

Optimization of Reaction Parameters and Yields in Chemical Synthesis

Key parameters that are often optimized include:

Catalyst: The choice and concentration of the catalyst can significantly influence the reaction rate and selectivity. For catalytic hydroamination, screening different types of zeolites or transition metal catalysts can lead to improved yields. In transesterification, the choice between an acid or base catalyst and its concentration can affect the equilibrium position and reaction rate. mdpi.com

Temperature: Reaction temperature affects the rate of reaction. Higher temperatures generally lead to faster reactions but can also promote side reactions or decomposition of the product. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity. For instance, in transesterification reactions with ethanol, temperatures around 80°C have been found to be effective. mdpi.com

Solvent: The solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism. For alkylation reactions, polar aprotic solvents are generally preferred to solvate the cation and leave the anion more nucleophilic.

Reactant Stoichiometry: The molar ratio of the reactants can be adjusted to drive the reaction to completion. For example, in transesterification, using a large excess of ethanol can shift the equilibrium towards the formation of the ethyl ester. In alkylation reactions, a slight excess of the alkylating agent may be used to ensure complete conversion of the starting amine.

Reaction Time: The duration of the reaction is optimized to ensure that the reaction has gone to completion without allowing for the significant formation of degradation products. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

By systematically varying these parameters, the yield of this compound can be significantly improved for any given synthetic methodology.

Synthetic RouteParameter to OptimizeEffect on Yield
Catalytic HydroaminationCatalyst type and loadingCan significantly increase reaction rate and selectivity.
TemperatureHigher temperatures can increase rate but may lead to side products.
AlkylationChoice of baseA non-nucleophilic base prevents ester hydrolysis.
Solvent polarityPolar aprotic solvents favor SN2 reactions.
TransesterificationAlcohol to ester molar ratioA large excess of ethanol drives the equilibrium to the product side.
Catalyst concentrationHigher concentration can increase rate but also promote side reactions.

Synthetic Challenges and Process Limitations in Scalable Production

The scalable production of this compound is contingent on addressing several key challenges inherent to the primary synthetic methodologies. These challenges span reaction control, product purity, process efficiency, and safety.

One of the principal synthetic routes, the aza-Michael addition of N-methylbenzylamine to ethyl acrylate, is an exothermic reaction. On a large scale, efficient heat dissipation is critical to prevent thermal runaway, which could lead to side reactions, degradation of the product, and unsafe operating conditions. The management of this exotherm often necessitates specialized reactor designs with high heat transfer coefficients and precise control over the addition rate of the reactants. A failure in cooling systems could have significant safety implications.

A significant challenge in the scalable aza-Michael addition is the potential for the formation of byproducts. While the desired reaction involves the mono-addition of N-methylbenzylamine to ethyl acrylate, the formation of bis-adducts can occur, particularly if there are localized excesses of the acrylate Michael acceptor. The separation of these structurally similar byproducts from the target compound can be difficult and may require complex and costly purification techniques such as fractional distillation under reduced pressure or preparative chromatography, which are often not economically viable for large-scale production.

Furthermore, while the aza-Michael reaction can sometimes be performed without a catalyst, achieving acceptable reaction rates and yields on an industrial scale often requires the use of a catalyst. The choice of catalyst, which can range from simple bases to more complex organocatalysts or metal-based systems, introduces its own set of challenges. These include the cost of the catalyst, its sensitivity to air and moisture, and the potential for catalyst deactivation over time. The recovery and recycling of the catalyst are also critical considerations for a cost-effective and sustainable manufacturing process. The presence of residual catalyst in the final product can be a significant issue, particularly for applications with stringent purity requirements, necessitating additional purification steps.

An alternative synthetic approach involves the reductive amination of ethyl 3-oxopropanoate (B1240783) with N-methylbenzylamine. This two-step, one-pot process typically involves the initial formation of an enamine intermediate, followed by reduction with a suitable hydride reagent. A key challenge in this route is the management of the reducing agent. Common reducing agents like sodium borohydride (B1222165) derivatives can be expensive and require careful handling due to their reactivity with protic solvents and moisture. The stoichiometry of the reducing agent must be carefully controlled to ensure complete conversion without leading to over-reduction or other side reactions.

The following table summarizes the key challenges associated with the scalable production of this compound via the two primary synthetic routes:

Challenge Aza-Michael Addition Reductive Amination
Thermal Management Highly exothermic, requires precise temperature control to prevent runaway reactions.Generally less exothermic than aza-Michael addition, but still requires monitoring.
Byproduct Formation Potential for bis-addition products, leading to purification difficulties.Incomplete reaction or over-reduction can lead to a mixture of products.
Catalyst Management Catalyst cost, deactivation, recovery, and removal from the final product.Less reliant on catalysts, but the choice of reducing agent is critical.
Reagent Handling N-methylbenzylamine and ethyl acrylate require standard chemical handling procedures.Hydride reducing agents are often hazardous and require specialized handling.
Purification Separation of structurally similar byproducts can be challenging and costly.Removal of inorganic salts and unreacted starting materials is necessary.
Process Economics Dependent on catalyst cost and efficiency of purification.Influenced by the cost of the reducing agent and downstream processing.

Chemical Reactivity and Transformation Chemistry of Ethyl 3 Benzyl Methyl Amino Propanoate

Reactions of the Ester Functional Group

The ester group is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to its chemistry. These transformations involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the ethoxy group.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol through the action of water. This process can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the ester undergoes hydrolysis to yield 3-[benzyl(methyl)amino]propanoic acid and ethanol (B145695). The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org

Base-Promoted Hydrolysis (Saponification) : Under basic conditions, using a reagent like sodium hydroxide (B78521) (NaOH), the ester is hydrolyzed to form the sodium salt of the carboxylic acid (sodium 3-[benzyl(methyl)amino]propanoate) and ethanol. This reaction is irreversible because the final deprotonation of the carboxylic acid by the strong base drives the equilibrium forward. libretexts.org The term saponification originates from the use of this reaction in soap making. libretexts.org

Hydrolysis Type Reagents Products Key Feature
Acid-CatalyzedH₂O, H⁺ (e.g., H₂SO₄)3-[benzyl(methyl)amino]propanoic acid, EthanolReversible; equilibrium-controlled
Base-PromotedH₂O, OH⁻ (e.g., NaOH)Sodium 3-[benzyl(methyl)amino]propanoate, EthanolIrreversible; driven by carboxylate formation

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. mdpi.com For Ethyl 3-[benzyl(methyl)amino]propanoate, this involves reacting it with a different alcohol (e.g., methanol (B129727), isopropanol) in the presence of an acid or base catalyst. organic-chemistry.org This reaction is typically an equilibrium process, and an excess of the new alcohol is often used to drive the reaction to completion. mdpi.com For example, reacting the ethyl ester with methanol would produce Mthis compound and ethanol.

Catalyst Type Example Reagents Example Product (with Methanol) Conditions
Acid CatalystCH₃OH, H₂SO₄Mthis compoundTypically requires heat
Base CatalystCH₃OH, NaOCH₃Mthis compoundGenerally faster than acid catalysis

Aminolysis is the reaction of an ester with ammonia (B1221849) or a primary or secondary amine to produce an amide. libretexts.orgyoutube.com This nucleophilic acyl substitution reaction replaces the ethoxy group of the ester with a nitrogen-containing group. The reaction of this compound with an amine, such as ammonia or a primary amine like methylamine, would yield the corresponding amide, N-substituted amide, and ethanol. researchgate.net The mechanism is analogous to base-promoted hydrolysis, where the amine acts as the nucleophile. libretexts.org In some cases, intramolecular aminolysis can occur if another nucleophilic amine is present in the molecule. st-andrews.ac.uk

Reactant Product Byproduct
Ammonia (NH₃)3-[benzyl(methyl)amino]propanamideEthanol
Methylamine (CH₃NH₂)3-[benzyl(methyl)amino]-N-methylpropanamideEthanol
Aniline (C₆H₅NH₂)3-[benzyl(methyl)amino]-N-phenylpropanamideEthanol

Transformations Involving the Tertiary Amine Moiety

The tertiary amine in this compound features a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. This allows for reactions directly at the nitrogen center.

As a tertiary amine, the nitrogen atom can act as a nucleophile and react with alkyl halides (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction. This process, known as alkylation, results in the formation of a quaternary ammonium (B1175870) salt. researchgate.net The product is a positively charged ion where the nitrogen atom is bonded to four carbon atoms. For example, reaction with methyl iodide would yield ethyl 3-[benzyl(dimethyl)ammonio]propanoate iodide.

Alkylating Agent Product (Quaternary Ammonium Salt) Reaction Type
Methyl Iodide (CH₃I)Ethyl 3-[benzyl(dimethyl)ammonio]propanoate iodideQuaternization
Ethyl Bromide (CH₃CH₂Br)Ethyl 3-[benzyl(ethyl)methylammonio]propanoate bromideQuaternization

N-dealkylation is the removal of an alkyl group from an amine. nih.gov For a tertiary amine like this compound, this can be achieved through several methods to selectively remove either the methyl or the benzyl (B1604629) group. The ease of C-N bond cleavage often follows the order of methine > methylene (B1212753) > methyl. nih.gov

Von Braun Reaction : This classic method involves reacting the tertiary amine with cyanogen (B1215507) bromide (BrCN). The reaction proceeds to form a cyanamide (B42294) and an alkyl bromide. Subsequent hydrolysis of the cyanamide intermediate yields the secondary amine. This method is broadly used for N-demethylation. nih.gov

Catalytic Dealkylation : Rhodium-catalyzed N-dealkylation can remove various alkyl groups, including methyl and benzyl groups, in a single step. nih.gov Oxidative N-dealkylation, often catalyzed by enzymes like cytochrome P450 in metabolic processes, involves the hydroxylation of the carbon adjacent to the nitrogen, followed by spontaneous breakdown to a secondary amine and an aldehyde (e.g., formaldehyde (B43269) from a methyl group or benzaldehyde (B42025) from a benzyl group). semanticscholar.org

Method Key Reagents Potential Products Notes
Von Braun Reaction1. BrCN 2. Hydrolysis (e.g., H⁺/H₂O)Ethyl 3-(benzylamino)propanoate or Ethyl 3-(methylamino)propanoateInvolves a cyanamide intermediate.
Catalytic HydrogenolysisH₂, Pd/CEthyl 3-(methylamino)propanoateTypically selective for N-debenzylation.
Oxidative DealkylationOxidizing agent (e.g., CYP450 model)Ethyl 3-(benzylamino)propanoate + Formaldehyde or Ethyl 3-(methylamino)propanoate + BenzaldehydeMimics metabolic pathways. semanticscholar.org

Modifications at the Propanoate Carbon Backbone

The propanoate backbone of this compound offers sites for functionalization at both the alpha and beta carbons, allowing for the introduction of new substituents and the formation of more complex molecular architectures.

The carbon atom alpha to the ester carbonyl group in β-amino esters is amenable to deprotonation by a strong base to form an enolate, which can then react with various electrophiles. This allows for the introduction of a wide range of functional groups at the α-position.

Enantiomerically pure α-substituted β-amino esters can be prepared through the diastereoselective α-alkylation of β-amino esters derived from natural L-α-amino acids. researchgate.net This methodology involves the formation of a lithium enolate, which can then be alkylated. Studies on the alkylation of β-amino ester enolates have shown that these reactions can proceed with high diastereoselectivity. nih.gov The structure of the enolate, which can form hexameric aggregates, plays a crucial role in determining the stereochemical outcome of the alkylation. nih.gov

Another approach for α-carbon functionalization is the palladium-catalyzed enantioselective α-C–H coupling of amines with aryl boronic acids, using a thioamide as a directing group. nih.gov This method allows for the arylation of a variety of aliphatic amines at the α-position with high enantioselectivity. nih.gov Furthermore, an efficient α-C allylic alkylation of N-unprotected α-substituted amino acid esters with Morita-Baylis-Hillman (MBH) adducts has been developed, producing α-quaternary chiral glutamic acid derivatives. acs.org

Detailed research findings on the α-alkylation of β-amino esters are summarized in the table below:

Reaction TypeReagents and ConditionsProductsKey Findings
Diastereoselective α-alkylation1. Strong base (e.g., LDA) 2. Alkyl halideα-substituted β-amino estersHigh diastereoselectivity can be achieved, influenced by the enolate structure. researchgate.netnih.gov
Enantioselective α-C–H arylationPd(II) catalyst, chiral phosphoric acid ligand, aryl boronic acid, thioamide directing groupα-arylated aminesProvides exclusive regioselectivity and high enantioselectivity for a range of amines. nih.gov
α-C Allylic AlkylationMBH adducts, centrally chiral pyridoxal (B1214274) catalystsα-quaternary chiral glutamic acid derivativesDemonstrates high functional group tolerance and excellent diastereo- and enantioselectivities. acs.org

The reactivity at the β-carbon of this compound is primarily influenced by the presence of the amino group. While direct functionalization at the β-carbon of a saturated β-amino ester is less common than at the α-carbon, certain reactions can be envisioned.

One potential reaction is elimination, where the amino group acts as a leaving group or facilitates the removal of a proton from the α-carbon to form an α,β-unsaturated ester. This type of reaction is typically promoted by heat or specific reagents.

The synthesis of β-amino esters often involves the conjugate addition of an amine to an α,β-unsaturated ester, a reaction known as aza-Michael addition. organic-chemistry.org This highlights the electrophilic nature of the β-carbon in the unsaturated precursor. In the saturated compound, the reactivity at the β-position is significantly reduced. However, the presence of the tertiary amine at the β-position is a key structural feature in poly(β-amino esters) (PBAEs), which are known for their biodegradability and pH responsiveness, suggesting that the amino group can participate in intramolecular catalysis, for instance, in hydrolysis reactions. acs.org

Oxidative and Reductive Transformations of Key Functional Groups

The functional groups within this compound—the tertiary amine, the benzyl group, and the ethyl ester—are susceptible to various oxidative and reductive transformations. acs.org

The ester group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting the ethyl ester to 3-[benzyl(methyl)amino]propan-1-ol. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters. libretexts.org For a more controlled reduction to the corresponding aldehyde, diisobutylaluminum hydride (DIBAL-H) can be employed, typically at low temperatures. libretexts.orgcommonorganicchemistry.com

The N-benzyl group is a common protecting group for amines and can be removed through various methods, including catalytic hydrogenation. The benzyl C-N bond is also susceptible to oxidative cleavage. Metal-free electrochemical oxidation provides a method to selectively cleave the benzyl C–N bond, using water as the oxygen source. mdpi.com Oxidation of the benzyl group itself can also occur. For instance, the oxidation of some benzylamines can lead to the formation of the corresponding benzoyl derivatives. rsc.org Furthermore, photocatalytic oxidation procedures can convert benzylamines into their corresponding aldehydes under mild conditions. researchgate.net

The table below summarizes key oxidative and reductive transformations:

Functional GroupTransformationReagents and ConditionsProduct Functional Group
Ethyl EsterReduction to Primary AlcoholLithium Aluminum Hydride (LiAlH₄)Primary Alcohol
Ethyl EsterReduction to AldehydeDiisobutylaluminum Hydride (DIBAL-H) at -78 °CAldehyde
N-Benzyl GroupOxidative Cleavage of C-N BondMetal-free electrochemical oxidationKetone/Aldehyde (from the benzyl fragment) and secondary amine
Benzyl GroupOxidation to Benzoyl GroupOxidizing agentsBenzoyl
N-BenzylamineOxidation to AldehydePhotocatalysis (e.g., riboflavin (B1680620) tetraacetate, blue LEDs)Aldehyde and secondary amine

Advanced Analytical Characterization Techniques for Ethyl 3 Benzyl Methyl Amino Propanoate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of Ethyl 3-[benzyl(methyl)amino]propanoate. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm, as a complex multiplet. The benzylic protons (CH₂-Ph) would likely resonate as a singlet around 3.5-3.6 ppm. The ethyl ester protons will present as a quartet (O-CH₂) around 4.1 ppm and a triplet (CH₃) around 1.2 ppm. The N-methyl protons are anticipated to show a singlet at approximately 2.2-2.3 ppm. The two methylene (B1212753) groups of the propanoate backbone will appear as triplets, with the one adjacent to the nitrogen (N-CH₂) resonating around 2.7-2.9 ppm and the one adjacent to the carbonyl group (CH₂-C=O) at a slightly downfield position of 2.5-2.7 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ester is the most deshielded, expected to appear around 172-174 ppm. The aromatic carbons of the benzyl group will show a series of peaks between 127 and 139 ppm. The benzylic carbon (CH₂-Ph) is predicted to be around 58-60 ppm. The carbons of the ethyl group (O-CH₂ and CH₃) would be found at approximately 60-62 ppm and 13-15 ppm, respectively. The N-methyl carbon is expected at around 41-43 ppm, and the propanoate backbone carbons (N-CH₂ and CH₂-C=O) at approximately 48-50 ppm and 33-35 ppm.

Table 1: Predicted NMR Data for this compound

Assignment Predicted ¹H-NMR Chemical Shift (ppm) Predicted ¹³C-NMR Chemical Shift (ppm)
Phenyl (C₆H₅)7.20 - 7.40 (m, 5H)127.0 - 139.0
Benzyl (CH₂)3.50 - 3.60 (s, 2H)58.0 - 60.0
N-Methyl (CH₃)2.20 - 2.30 (s, 3H)41.0 - 43.0
N-CH₂2.70 - 2.90 (t, 2H)48.0 - 50.0
CH₂-C=O2.50 - 2.70 (t, 2H)33.0 - 35.0
O-CH₂4.10 - 4.20 (q, 2H)60.0 - 62.0
O-CH₂-CH₃1.20 - 1.30 (t, 3H)13.0 - 15.0
C=O-172.0 - 174.0

Note: s = singlet, t = triplet, q = quartet, m = multiplet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands. A strong, sharp peak is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will likely appear as two bands in the 1000-1300 cm⁻¹ region. The aromatic C-H stretching of the benzyl group will be observed as a series of sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups will be seen just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ range.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Ester)1730 - 1750Strong
C-O (Ester)1000 - 1300Strong
Aromatic C-H3000 - 3100Medium
Aliphatic C-H2850 - 3000Medium
Aromatic C=C1450 - 1600Medium-Weak

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. A common fragmentation pattern for N-benzylated amines is the cleavage of the benzylic C-N bond, which would lead to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺). Another likely fragmentation is the loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in an [M-45]⁺ fragment.

Chromatographic Techniques for Purity Assessment and Analysis of Reaction Mixtures

Chromatographic methods are essential for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would be most suitable. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is commonly achieved using a UV detector, as the benzyl group provides a strong chromophore. The retention time of the compound would be a key parameter for its identification, while the peak area would be used for quantitative analysis to determine its purity.

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds. This compound, being a moderately volatile compound, can be analyzed by GC. A capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) would be appropriate for its separation. The analysis of tertiary amines by GC can sometimes be challenging due to peak tailing caused by their basic nature. This can often be mitigated by using a column with a base-deactivated stationary phase. The temperature program of the GC oven would be optimized to achieve good separation from any impurities or starting materials. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS provides the added advantage of structural information based on the fragmentation pattern of the eluted compound.

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a definitive single-crystal X-ray crystallographic analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed scientific literature. While crystallographic studies are crucial for elucidating the precise three-dimensional arrangement of atoms and molecules in a solid state, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions, such a study for the title compound is not currently available.

The scientific community relies on resources such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) for the deposition and retrieval of crystal structure data. A thorough search of these and other chemical literature databases reveals no entries corresponding to the crystal structure of this compound.

Consequently, detailed research findings, including crystallographic data tables with unit cell parameters (a, b, c, α, β, γ), space group, Z value, and calculated density, cannot be presented. Furthermore, an analysis of the molecular conformation, crystal packing, and intermolecular interactions, which are typically derived from X-ray diffraction studies, remains speculative without experimental data.

While structural information for chemically related, but distinct, molecules exists, the strict focus of this article on this compound precludes their inclusion and discussion. The absence of this fundamental crystallographic data highlights an opportunity for future research to contribute to the comprehensive solid-state characterization of this compound. Such a study would provide invaluable insights into its molecular architecture and supramolecular chemistry.

Computational and Theoretical Investigations of Ethyl 3 Benzyl Methyl Amino Propanoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

No specific Density Functional Theory (DFT) studies for Ethyl 3-[benzyl(methyl)amino]propanoate were found. Such studies would typically provide optimized molecular geometry, vibrational frequencies, and other electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Interactions)

Data from frontier molecular orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the corresponding energy gap for this compound, are not available in the searched literature. This information is crucial for understanding the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

No Molecular Electrostatic Potential (MEP) maps for this compound were found. An MEP map would illustrate the electron density distribution and help identify potential sites for electrophilic and nucleophilic attack.

Conformational Analysis and Intermolecular Interaction Studies

Specific studies on the conformational landscape or intermolecular interactions of this compound could not be located. This type of analysis is essential for understanding how the molecule might interact with itself or other molecules, such as biological receptors or solvents.

Theoretical Insights into Reaction Mechanisms

There is no available research detailing theoretical investigations into the reaction mechanisms involving this compound. Such studies would provide valuable information on the transition states and energy barriers of its potential chemical transformations.

Applications in Advanced Organic Synthesis and Precursor Chemistry

Utilization as a Versatile Building Block for Complex Molecules

As a functionalized β-amino acid ester, Ethyl 3-[benzyl(methyl)amino]propanoate holds potential as a versatile building block. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an amino alcohol. The tertiary amine, particularly after debenzylation, offers a site for N-acylation, N-alkylation, or coupling with other molecules. However, beyond its role in specific pharmaceutical pathways, broad examples of its use in the synthesis of diverse and complex molecular scaffolds are not extensively documented in readily available literature. Its primary role appears to be more as a specialized intermediate rather than a general-purpose building block.

Intermediate in the Synthesis of Pharmaceutical Precursors

The core structure of a 3-(substituted amino)propanoate is a key feature in certain pharmaceutical compounds. The N-benzyl-N-methyl variant serves as a protected precursor to a secondary amine, which is often a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).

The synthesis of the direct thrombin inhibitor Dabigatran Etexilate involves several key intermediates. One of the central fragments is an ethyl propanoate derivative linked to a substituted benzimidazole (B57391) core. The synthesis pathways described in patents and chemical literature involve the coupling of a benzoic acid derivative with a separate ethyl 3-aminopropanoate derivative. google.comnih.gov

Specifically, the widely reported synthesis of Dabigatran involves the acylation of ethyl 3-(pyridin-2-ylamino)propanoate with 4-(methylamino)-3-nitrobenzoyl chloride. nih.gov This is followed by reduction of the nitro group and subsequent cyclization to form the benzimidazole ring.

While this compound is not directly cited as a starting material in the primary synthesis routes for Dabigatran, its structure is fundamentally related to the required intermediates. A plausible, though not explicitly documented, synthetic strategy would involve using this compound as a precursor to ethyl 3-(methylamino)propanoate. This transformation would typically be achieved via catalytic hydrogenolysis to remove the N-benzyl protecting group. The resulting secondary amine, ethyl 3-(methylamino)propanoate, could then be elaborated into the more complex intermediates required for the Dabigatran synthesis. This positions this compound as a potential, albeit indirect, precursor in this context.

Precursor for N-Substituted Beta-Amino Acid Derivatives and Analogues

This compound is, by definition, an N-substituted β-amino acid derivative. It can serve as a parent compound for the synthesis of other analogues. Key transformations could include:

Ester Hydrolysis: Saponification of the ethyl ester would yield 3-[benzyl(methyl)amino]propanoic acid, a free-acid version of the β-amino acid.

Amide Formation: The resulting carboxylic acid can be coupled with various amines to form a diverse library of β-amino amides.

Debenzylation: As mentioned, removal of the benzyl (B1604629) group provides access to the ethyl 3-(methylamino)propanoate, which is a valuable secondary amine for further synthesis.

These potential transformations underscore its role as a useful starting point for creating a range of β-amino acid analogues for applications in medicinal chemistry and materials science.

Utility in Stereoselective Synthesis Methodologies

The use of this compound in stereoselective synthesis is not well-documented in scientific literature. Stereoselective syntheses involving β-amino esters typically focus on creating chirality at the α- or β-positions of the propanoate backbone. This is often achieved through methods like asymmetric alkylation of a chiral amide derived from β-alanine or the stereoselective reduction of a corresponding enamine or β-keto ester. scielo.br

While there are no specific examples found that utilize this compound as the substrate in such stereoselective transformations, it could theoretically be used in reactions where the existing N-benzyl-N-methyl group directs the stereochemical outcome of a reaction at another position on the molecule, although such applications have not been reported.

Future Research Directions for Ethyl 3 Benzyl Methyl Amino Propanoate

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of β-amino esters often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic routes to Ethyl 3-[benzyl(methyl)amino]propanoate.

One promising avenue is the exploration of one-pot multicomponent reactions . These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of atom economy and reduced purification steps. A potential strategy could involve the condensation of benzaldehyde (B42025), methylamine, and ethyl acrylate (B77674) in the presence of a suitable catalyst.

Furthermore, the principles of green chemistry should be central to the development of new synthetic protocols. This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, employing microwave-assisted organic synthesis (MAOS) could drastically reduce reaction times and energy consumption. rsc.org The use of biocatalysts, such as enzymes, presents another green alternative. Lipases, for example, have been successfully used in the enantioselective synthesis of β-amino acid derivatives and could be explored for the synthesis of chiral analogues of this compound. mdpi.com

Catalysis will play a pivotal role in these advancements. Research into novel catalysts, including heterogeneous catalysts for ease of separation and recycling, and organocatalysts to avoid metal contamination, is crucial. The development of catalytic systems that can achieve high yields and selectivity under mild conditions will be a significant step forward.

Synthetic ApproachKey FeaturesPotential Advantages
One-Pot Multicomponent ReactionsMultiple reactants in a single stepHigher efficiency, reduced waste
Microwave-Assisted SynthesisUse of microwave irradiationFaster reaction times, lower energy use
BiocatalysisEmployment of enzymes (e.g., lipases)High selectivity, mild reaction conditions
Novel CatalysisHeterogeneous and organocatalystsEasy separation, reusability, metal-free

Exploration of Undiscovered Chemical Transformations and Derivatizations

The functional groups present in this compound—a tertiary amine, an ester, and aromatic and aliphatic C-H bonds—offer a rich landscape for exploring novel chemical transformations.

Future research could focus on the selective functionalization of C-H bonds . Recent advances in C-H activation chemistry could enable the introduction of new functional groups at specific positions on the benzyl (B1604629) or ethyl moieties, leading to a diverse library of derivatives with potentially new properties.

The transformation of the ester group is another area ripe for exploration. Beyond simple hydrolysis or amidation, masterorganicchemistry.comchemistrysteps.com reactions such as reduction to the corresponding amino alcohol or addition of organometallic reagents to generate tertiary alcohols could yield valuable synthetic intermediates. nih.gov The development of novel catalytic methods for these transformations that are compatible with the tertiary amine functionality would be of significant interest.

Furthermore, the tertiary amine itself can be a site for chemical modification. For example, oxidation to the corresponding N-oxide could be explored, which may alter the compound's biological activity or physical properties. The exploration of reactions that involve the cleavage of the C-N bonds, potentially leading to novel rearrangements or fragmentation pathways, could also uncover new synthetic possibilities.

Functional GroupPotential TransformationResulting Compound Class
C-H BondsCatalytic C-H activation/functionalizationSubstituted derivatives
Ester GroupReductionAmino alcohols
Ester GroupReaction with organometallicsTertiary alcohols
Tertiary AmineOxidationN-oxides

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can provide valuable insights into its structure-reactivity relationships.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. ut.ac.ir This information can help predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new reactions. DFT can also be used to model reaction mechanisms, calculate activation energies, and predict the stereochemical outcomes of reactions.

Quantitative Structure-Activity Relationship (QSAR) studies are particularly relevant if the compound or its derivatives are explored for biological applications. mdpi.com By correlating structural or physicochemical properties of a series of analogues with their biological activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular dynamics (MD) simulations could be used to study the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules. This can be particularly useful in understanding its behavior in different environments and in designing derivatives with specific binding properties.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Electronic structure, reaction mechanismsReactivity prediction, stereochemical outcomes
QSARCorrelation of structure and activityPrediction of biological activity
Molecular Dynamics (MD)Conformational analysis, intermolecular interactionsUnderstanding of dynamic behavior

Expansion of Synthetic Applications in Emerging Chemical Fields

The unique structural features of this compound make it a promising candidate for applications in various emerging fields of chemistry.

In medicinal chemistry , β-amino acids and their derivatives are known to exhibit a wide range of biological activities and are important components of many pharmaceuticals. nih.gov The tertiary amine and ester functionalities in this compound could serve as a scaffold for the development of new therapeutic agents. For instance, it could be incorporated into peptidomimetics to enhance their metabolic stability. illinois.edu

In materials science , the compound could be explored as a monomer for the synthesis of novel polymers. Poly(β-amino ester)s are a class of biodegradable polymers with applications in drug delivery and gene therapy. nih.govnih.gov this compound could be used to synthesize functionalized polymers with tailored properties, such as pH-responsiveness, due to the presence of the tertiary amine. kaust.edu.saresearchgate.net

The field of catalysis also presents opportunities. The tertiary amine functionality could act as a catalytic site or as a directing group in asymmetric synthesis. Derivatives of the compound could be designed to act as ligands for transition metal catalysts, potentially enabling novel and selective transformations.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-[benzyl(methyl)amino]propanoate, and what reaction conditions are typically employed?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution, where benzyl(methyl)amine reacts with ethyl 3-chloropropanoate. Key steps include:
  • Reagents : Benzyl(methyl)amine, ethyl 3-chloropropanoate, and a base (e.g., triethylamine).
  • Solvent : Polar aprotic solvents like acetonitrile or DMF to enhance nucleophilicity.
  • Temperature : Moderate heating (50–70°C) to accelerate substitution while minimizing side reactions.
  • Purification : Column chromatography or recrystallization to isolate the product.
    This method is analogous to the synthesis of structurally related amines, such as 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Expect signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), benzyl group (δ 7.2–7.4 ppm, multiplet), and methylamino protons (δ 2.2–2.5 ppm, singlet).
  • ¹³C NMR : Peaks for the ester carbonyl (δ 170–175 ppm), aromatic carbons (δ 125–140 ppm), and methylamino carbon (δ 35–45 ppm).
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and N-H (if present, ~3300 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (M⁺) and fragmentation patterns consistent with the ester and benzyl groups.
    These techniques align with characterization data for analogous esters, such as 3-[(tert-butoxy)amino]propanoate .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
  • Respiratory Protection : Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs.
  • Storage : Store in a cool, dry place away from oxidizing agents.
  • Disposal : Follow institutional guidelines for amine-containing waste.
    These protocols are derived from hazard assessments of structurally similar esters .

Advanced Research Questions

Q. How can computational chemistry tools aid in optimizing the synthesis of this compound?

  • Methodological Answer :
  • Retrosynthetic Analysis : Tools like Reaxys or PubChem can identify feasible precursors (e.g., ethyl 3-chloropropanoate and benzyl(methyl)amine) .
  • Reaction Prediction : Machine learning models (e.g., Template_relevance models) predict optimal solvents, catalysts, and temperatures.
  • Transition State Modeling : DFT calculations (e.g., Gaussian) can visualize intermediates and identify rate-limiting steps.
    This approach is validated in multi-step syntheses of imidazole derivatives .

Q. How can researchers resolve contradictory data regarding the reactivity of this compound under oxidation conditions?

  • Methodological Answer :
  • Controlled Experiments : Compare oxidation with KMnO₄ (strong oxidant) vs. milder agents like PCC. Monitor products via HPLC or GC-MS.
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O) to track oxygen incorporation into carbonyl groups.
  • Byproduct Analysis : Characterize side products (e.g., over-oxidized acids) using NMR and IR.
    Similar strategies resolved contradictions in oxidation pathways for ethyl 2-hydroxy-3-phenylpropanoate .

Q. What strategies mitigate byproduct formation during esterification in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Optimization : Use DMAP or HOBt to enhance coupling efficiency.
  • Solvent Selection : Anhydrous DMF reduces hydrolysis side reactions.
  • Temperature Control : Lower temperatures (0–25°C) minimize thermal degradation.
  • Workflow :
StepParameterOptimization
CouplingCatalyst10 mol% DMAP
SolventDMF (dry)<5% water content
Time12–24 hrsMonitor via TLC
These methods are adapted from β-keto ester syntheses, such as methyl 3-oxo-pentanoate .

Q. How can structure-activity relationship (SAR) studies evaluate the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Derivative Synthesis : Modify the benzyl or methyl groups (e.g., halogenation, methoxy substitution) .
  • Bioassays : Test enzyme inhibition (e.g., acetylcholinesterase) or receptor binding (e.g., GPCRs) in vitro.
  • Computational Docking : Use AutoDock or Schrödinger to predict binding affinities.
    SAR frameworks for ethyl butylacetylaminopropionate demonstrate the utility of this approach .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.